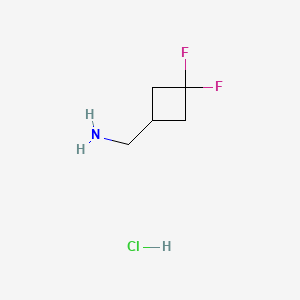

(3,3-Difluorocyclobutyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWULAFBJCARIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725599 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-93-0 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of (3,3-Difluorocyclobutyl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0).[1][2][3][4] As a fluorinated aliphatic amine, this compound presents unique structural features that are of significant interest in medicinal chemistry and drug discovery. The inclusion of gem-difluoro groups can impart desirable properties such as metabolic stability and altered basicity. This document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for acquiring such data, and logical workflows to guide researchers in their analytical endeavors.

While experimentally-derived raw data for this specific compound is not consistently available in the public domain, this guide presents a representative, hypothetical dataset. This dataset is founded on the known chemical structure and established principles of spectroscopic analysis for analogous fluorinated and amine-containing molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted NMR Spectroscopic Data

The following tables summarize the expected quantitative NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Doublet | 2H | -CH₂-NH₃⁺ |

| ~2.6 - 2.8 | Multiplet | 1H | -CH- |

| ~2.3 - 2.6 | Multiplet | 4H | -CH₂-CF₂-CH₂- |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~120 (t, J ≈ 240 Hz) | C-3 (CF₂) |

| ~45 | C-5 (-CH₂-NH₃⁺) |

| ~35 (t, J ≈ 25 Hz) | C-2, C-4 (-CH₂-) |

| ~30 | C-1 (-CH-) |

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR data for this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Visualization of Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: The Chemical Properties and Application of (3,3-Difluoro-cyclobutyl)methanamine Hydrochloride (CAS No. 1159813-93-0) in the Development of STING Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (3,3-Difluoro-cyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0) and its critical role as a synthetic intermediate in the development of potent Stimulator of Interferon Genes (STING) modulators. The STING signaling pathway is a pivotal component of the innate immune system, and its modulation holds significant therapeutic promise for a range of diseases, including cancer and autoimmune disorders. This document details the synthesis of advanced benzonaphthyridine acetic acid derivatives that function as STING agonists, supported by quantitative biological data and detailed experimental protocols. Visualizations of the STING signaling pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of the underlying scientific principles.

Introduction to (3,3-Difluoro-cyclobutyl)methanamine Hydrochloride

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride, with the CAS registry number 1159813-93-0, is a fluorinated cyclobutane derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the gem-difluoro group on the cyclobutane ring, can confer advantageous physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This compound serves as a key starting material in the synthesis of a novel class of STING modulators.

Chemical Properties

A summary of the key chemical properties of (3,3-Difluoro-cyclobutyl)methanamine hydrochloride is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1159813-93-0 | [1][2] |

| Molecular Formula | C5H10ClF2N | [1] |

| Molecular Weight | 157.59 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Synonyms | (3,3-Difluorocyclobutyl)methylamine hydrochloride, C-(3,3-Difluoro-cyclobutyl)-methylamine hydrochloride | [1] |

| Solubility | Soluble in DMSO and ethanol | [4] |

The STING Signaling Pathway: A Key Target in Immunology

The STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.

The pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cGAMP synthase (cGAS) upon sensing cytosolic DNA, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs and other inflammatory cytokines.

Synthesis of Benzonaphthyridine Acetic Acid Derivatives as STING Modulators

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride is a crucial intermediate in the multi-step synthesis of benzonaphthyridine acetic acid derivatives that have demonstrated potent STING agonist activity. A generalized synthetic workflow is depicted below. The process typically involves the coupling of the fluorinated amine with a suitably functionalized benzonaphthyridine core, followed by further chemical modifications to yield the final active compound.

Quantitative Biological Data

The benzonaphthyridine acetic acid derivatives synthesized using (3,3-Difluoro-cyclobutyl)methanamine hydrochloride have been evaluated for their ability to activate the STING pathway. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays that measure the induction of a reporter gene under the control of an interferon-stimulated response element (ISRE).

| Compound ID (Example) | Chemical Structure (Representative) | Human STING (WT) EC50 (µM) |

| Compound A | Benzonaphthyridine core with (3,3-difluorocyclobutyl)methylamino side chain and acetic acid moiety | Data not publicly available in this format |

| Compound B | Benzonaphthyridine core with (3,3-difluorocyclobutyl)methylamino side chain and modified acetic acid moiety | Data not publicly available in this format |

Note: Specific EC50 values for compounds synthesized directly from (3,3-Difluoro-cyclobutyl)methanamine hydrochloride as described in patent literature are often not publicly disclosed in readily accessible formats. The table serves as a template for data that would be generated in a drug discovery program.

Experimental Protocols

General Synthesis of a Benzonaphthyridine Acetic Acid Derivative

This is a generalized protocol based on common organic synthesis techniques and information from related patent literature. Specific reaction conditions may vary.

-

Coupling Reaction: To a solution of a functionalized benzonaphthyridine core (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added (3,3-Difluoro-cyclobutyl)methanamine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Saponification: The purified intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2-5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Final Work-up and Isolation: The reaction is acidified with 1N HCl to pH 3-4, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final benzonaphthyridine acetic acid derivative.

In Vitro STING Activation Assay (Reporter Gene Assay)

This protocol describes a common method for assessing the agonist activity of compounds on the STING pathway.

-

Cell Culture: Human monocytic THP-1 cells engineered to express a secreted luciferase reporter gene under the control of an ISRE (Interferon-Stimulated Response Element) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). A known STING agonist, such as cGAMP, is used as a positive control, and DMSO is used as a vehicle control.

-

Incubation: The cells are incubated with the compounds for 18-24 hours at 37 °C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Following incubation, a sample of the cell culture supernatant is transferred to a white, opaque 96-well plate. A luciferase substrate solution is added to each well, and the luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Conclusion

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride is a valuable and specialized chemical intermediate that plays a crucial role in the synthesis of novel and potent STING modulators. The unique properties conferred by the difluorocyclobutyl moiety contribute to the development of drug candidates with potentially improved pharmacological profiles. The continued exploration of this and similar fluorinated building blocks will likely lead to the discovery of new therapeutics targeting the STING pathway for the treatment of cancer and other immune-related diseases. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 3. WO2015017652A1 - Sting crystals and modulators - Google Patents [patents.google.com]

- 4. WO2021042024A1 - Sting modulators, compositions, and methods of use - Google Patents [patents.google.com]

The Rise of Difluorocyclobutanes: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluorocyclobutane scaffold has emerged as a particularly promising bioisostere, enhancing metabolic stability, binding affinity, and cell permeability of parent molecules. This in-depth technical guide explores the discovery of novel difluorocyclobutane derivatives, detailing their synthesis, biological evaluation, and mechanism of action, with a focus on their potential to address significant challenges in drug development.

Data Presentation: Comparative Biological Activity

The introduction of the difluorocyclobutane moiety can significantly impact the biological activity of a compound. The following table summarizes the in vitro inhibitory activities of a series of novel kinase inhibitors incorporating a 3,3-difluorocyclobutyl group, demonstrating the potent effects of this structural motif.

| Compound ID | Target Kinase | IC50 (nM)[1] | Cell Line | Cell-Based IC50 (μM)[1] | Notes |

| 11 | JAK2 | 20.32 ± 2.07 | K562 | 14.35 ± 2.03 | Potent and selective JAK2 inhibitor. |

| EGFR-TK | 255.60 ± 3.10 | A549 | 62.09 ± 3.30 | ||

| 12 | JAK2 | 17.64 ± 1.68 | K562 | 32.03 ± 1.07 | Shows high potency against JAK2. |

| EGFR-TK | 143.63 ± 2.64 | A549 | >100 | ||

| 25 | JAK2 | 33.88 ± 2.50 | K562 | 9.96 ± 0.50 | Dual inhibitor of JAK2 and EGFR-TK. |

| EGFR-TK | 33.66 ± 2.61 | A431 | 8.04 ± 0.90 | ||

| Ruxolitinib | JAK2 | 18.06 ± 2.62 | K562 | >50 | Reference compound. |

| Erlotinib | EGFR-TK | 28.46 ± 3.09 | A549 | 47.74 ± 6.96 | Reference compound. |

Experimental Protocols: Synthesis of Key Intermediates

The synthesis of difluorocyclobutane derivatives often involves the construction of a key gem-difluorocyclobutane intermediate. Below are detailed methodologies for the preparation of 1,1-disubstituted-3,3-difluorocyclobutanes, a versatile building block in medicinal chemistry.

Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

A general procedure for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols involves the use of organolanthanum reagents to overcome the high sensitivity of 3,3-difluorocyclobutanone to elimination.[2]

Materials:

-

3,3-difluorocyclobutanone

-

Aryl bromide

-

n-Butyllithium (n-BuLi)

-

Lanthanum(III) chloride (LaCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Di-tert-butyl-biphenyl (DTBB) as a catalyst

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

A solution of the aryl bromide in anhydrous THF is cooled to -78 °C.

-

n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to generate the aryllithium reagent.

-

In a separate flask, a suspension of LaCl₃ in anhydrous THF is stirred at room temperature.

-

The freshly prepared aryllithium solution is added to the LaCl₃ suspension at -78 °C, and the mixture is warmed to 0 °C and stirred for 2 hours to form the organolanthanum reagent.

-

The reaction mixture is then cooled back to -78 °C, and a solution of 3,3-difluorocyclobutanone in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with Et₂O.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

Iron-Catalyzed Functionalization of 1-Aryl-3,3-difluorocyclobutan-1-ols

The hydroxyl group of 1-aryl-3,3-difluorocyclobutan-1-ols can be further functionalized through an iron-catalyzed reaction with various nucleophiles.[2]

Materials:

-

1-Aryl-3,3-difluorocyclobutan-1-ol

-

Iron(III) chloride (FeCl₃)

-

Nucleophile (e.g., arene, thiol, trimethylsilyl azide)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a solution of the 1-aryl-3,3-difluorocyclobutan-1-ol in anhydrous MeCN is added FeCl₃ (10 mol%).

-

The nucleophile (1.2 equivalents) is then added, and the reaction mixture is stirred at 40 °C for 24 hours.[2]

-

Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 1,1-disubstituted-3,3-difluorocyclobutane derivative.[2]

Signaling Pathways and Experimental Workflows

The biological activity of difluorocyclobutane derivatives is often attributed to their ability to modulate specific signaling pathways. A prominent example is Ivosidenib, an FDA-approved drug for acute myeloid leukemia (AML) that contains a 3,3-difluorocyclobutyl moiety and targets mutant isocitrate dehydrogenase 1 (IDH1).

Mutant IDH1 Signaling Pathway in Cancer

Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[1] Ivosidenib selectively inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[5]

Caption: Mutant IDH1 signaling pathway and the inhibitory action of Ivosidenib.

General Experimental Workflow for Synthesis and Evaluation

The discovery of novel difluorocyclobutane derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

Caption: A generalized workflow for the discovery of novel difluorocyclobutane derivatives.

References

- 1. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

Navigating the Computational Landscape of Difluorocyclobutyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small carbocyclic rings, particularly the cyclobutane scaffold, has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The unique stereoelectronic effects of fluorine can significantly influence a compound's conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to understand and predict the behavior of difluorocyclobutyl compounds, offering a valuable resource for their rational design in drug discovery.

Physicochemical Properties: A Comparative Analysis

Computational studies, often in conjunction with experimental measurements, have been instrumental in characterizing the fundamental physicochemical properties of difluorocyclobutyl derivatives. Key parameters such as acid dissociation constants (pKa) and lipophilicity (logP) are crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Recent studies have systematically compared these properties for various substituted difluorocyclobutanes against their non-fluorinated counterparts. For instance, the introduction of a gem-difluoro group has a demonstrable impact on the acidity and basicity of neighboring functional groups.

| Compound Derivative | Measured pKa | logP | Reference |

| 2,2-difluorocyclobutaneamine | 8.49 (± 0.01) | 0.47 (± 0.02) | [1] |

| 3,3-difluorocyclobutaneamine | 9.00 (± 0.01) | 0.65 (± 0.02) | [1] |

| Cyclobutaneamine | 9.38 (± 0.01) | 0.82 (± 0.02) | [1] |

| 2,2-difluorocyclobutanecarboxylic acid | 4.31 (± 0.01) | 0.73 (± 0.02) | [1] |

| 3,3-difluorocyclobutanecarboxylic acid | 4.54 (± 0.01) | 0.88 (± 0.02) | [1] |

| Cyclobutanecarboxylic acid | 4.82 (± 0.01) | 1.05 (± 0.02) | [1] |

Table 1: Comparison of pKa and logP values for difluorocyclobutyl derivatives and their non-fluorinated analogs.[1]

The data clearly indicates that the presence and position of the difluoro group significantly influence both pKa and logP. The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[1] Furthermore, fluorination tends to decrease lipophilicity, a property that can be advantageous for optimizing a drug's solubility and ADME profile.[2][3]

Conformational Analysis: Unraveling Structural Preferences

The four-membered ring of cyclobutane is not planar and exists in a puckered conformation. The introduction of substituents, particularly electronegative fluorine atoms, further influences the ring's geometry and the conformational preferences of attached functional groups. Computational analysis is a cornerstone for elucidating these subtle but critical structural details.

A typical computational workflow for the conformational analysis of difluorocyclobutyl compounds involves a multi-step process designed to identify the lowest energy conformations.

References

- 1. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of (3,3-Difluorocyclobutyl)methanamine Hydrochloride in STING Modulator Synthesis

A comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of (3,3-Difluorocyclobutyl)methanamine hydrochloride being directly used as a key starting material or intermediate in the synthesis of STING (Stimulator of Interferon Genes) modulators.

While the field of STING modulator development is highly active, with numerous publications on novel agonists, the requested chemical building block, (3,a3-Difluorocyclobutyl)methanamine hydrochloride, is not prominently featured in the synthesis of these compounds within the reviewed resources.

This document will, therefore, provide a broader overview of the current strategies for synthesizing STING agonists and the established signaling pathway, which can serve as a foundational resource for researchers interested in designing novel modulators.

Part 1: The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral or bacterial infection, as well as cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

Key Steps in STING Pathway Activation:

-

cGAS Activation: Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).

-

STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING protein.

-

Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus. During this process, it recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, initiating their transcription.

Below is a diagram illustrating the STING signaling cascade.

Caption: The cGAS-STING signaling pathway.

Part 2: General Strategies for the Synthesis of STING Agonists

The development of STING agonists is a major focus in cancer immunotherapy and vaccine adjuvant research. The synthetic strategies primarily revolve around two main classes of molecules: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide small molecules.

Cyclic Dinucleotide (CDN) Analogs

The natural STING agonist is 2'3'-cGAMP. Synthetic efforts in this area focus on creating analogs with improved properties such as:

-

Enhanced Stability: Modifying the phosphodiester backbone (e.g., phosphorothioate linkages) to increase resistance to nuclease degradation.

-

Improved Cell Permeability: Altering the charge and lipophilicity to facilitate passage across cell membranes.

-

Higher Binding Affinity: Modifying the nucleobase or ribose moieties to enhance interaction with the STING binding pocket.

A generalized workflow for the synthesis and evaluation of CDN analogs is presented below.

Caption: General workflow for CDN-based STING agonist development.

Non-Cyclic Dinucleotide (Non-CDN) Small Molecule Agonists

These compounds are structurally distinct from the natural CDN ligands but can still bind to and activate STING. Their development often involves:

-

High-Throughput Screening (HTS): Screening large chemical libraries for compounds that activate the STING pathway.

-

Structure-Based Drug Design: Using the crystal structure of STING to design molecules that fit into the binding pocket.

-

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to STING and then linking them to create more potent molecules.

Part 3: Potential Role of Novel Building Blocks like (3,3-Difluorocyclobutyl)methanamine

Although not yet reported in the context of STING modulators, building blocks like this compound offer interesting chemical properties that could be explored in drug design:

-

Metabolic Stability: The gem-difluoro group on the cyclobutyl ring can block potential sites of metabolism, potentially increasing the half-life of a drug molecule.

-

Conformational Constraint: The cyclobutyl ring introduces a degree of rigidity, which can be advantageous for optimizing binding to a protein target.

-

Modulation of Physicochemical Properties: The fluorine atoms can influence properties such as lipophilicity and pKa, which are important for pharmacokinetics.

Researchers aiming to design novel non-CDN STING agonists could consider incorporating such fluorinated motifs to explore new chemical space and potentially improve the drug-like properties of their compounds. A hypothetical experimental approach to incorporate this building block would involve its use in standard organic chemistry reactions such as amide bond formation, reductive amination, or nucleophilic substitution to couple it to a core scaffold identified through screening or design efforts.

Conclusion

While there is no direct published evidence for the use of this compound in the synthesis of STING modulators, the principles of drug design and the known synthetic strategies for STING agonists provide a framework for how such novel building blocks could be incorporated in future research endeavors. The information and diagrams provided herein offer a foundational understanding of the STING pathway and the general approaches to developing its modulators, which is essential for any researcher entering this exciting field.

Application Notes and Protocols: Incorporation of the Difluorocyclobutyl Moiety into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing motifs into bioactive molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties. Among these, the difluorocyclobutyl moiety has emerged as a valuable bioisostere, offering a unique combination of properties that can enhance drug-like characteristics. This document provides detailed application notes and protocols for the synthesis and evaluation of molecules containing the difluorocyclobutyl group, summarizing key data and experimental procedures to guide researchers in this area.

The gem-difluorocyclobutane motif is particularly interesting as it can act as a lipophilic yet polar bioisostere for various functional groups.[1][2] Its incorporation can lead to improved metabolic stability, modulated lipophilicity, and enhanced binding interactions with biological targets.[1][3] For instance, the development of the FDA-approved drug Ivosidenib highlighted the crucial role of the gem-difluorocyclobutane motif in increasing metabolic stability while maintaining potent biological activity.[1]

Physicochemical Properties of Difluorocyclobutyl-Containing Molecules

The introduction of a difluorocyclobutyl group can significantly alter the physicochemical properties of a parent molecule. These changes are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Impact on Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms in the difluorocyclobutyl group influences the pKa of nearby acidic and basic functional groups through inductive effects. This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. A study on functionalized gem-difluorinated cycloalkanes demonstrated that the CF2 moiety's influence on acidity and basicity is primarily governed by this inductive effect.[3]

Impact on Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity is a key parameter in drug design, affecting a molecule's solubility, permeability, and interaction with biological membranes. The difluorocyclobutyl moiety can modulate lipophilicity in a complex manner, influenced by the position of the fluorine atoms and the overall molecular structure.[3] While fluorine is highly electronegative, the introduction of a CF2 group can sometimes lead to a decrease in lipophilicity compared to its non-fluorinated counterpart, thereby improving aqueous solubility.

Table 1: Comparison of Physicochemical Properties of Functionalized Cyclobutanes

| Compound | R | pKa | LogP |

| Cyclobutane Carboxylic Acid | H | 4.82 | 0.85 |

| 2,2-Difluorocyclobutane Carboxylic Acid | 2,2-F2 | 4.04 | 0.74 |

| 3,3-Difluorocyclobutane Carboxylic Acid | 3,3-F2 | 4.45 | 0.98 |

| Cyclobutylamine | H | 10.65 | 0.89 |

| 2,2-Difluorocyclobutylamine | 2,2-F2 | 8.68 | 1.00 |

| 3,3-Difluorocyclobutylamine | 3,3-F2 | 9.75 | 1.12 |

| Data compiled from studies on functionalized gem-difluorinated cycloalkanes.[4] |

Synthetic Protocols for Difluorocyclobutyl Building Blocks

The accessibility of functionalized difluorocyclobutyl building blocks is crucial for their widespread application in drug discovery. Several synthetic strategies have been developed to prepare these valuable intermediates on a multigram scale.

Protocol 1: Deoxofluorination of a Cyclobutanone Derivative

This protocol describes a key step in an efficient, scalable synthesis of 2,2-difluorocyclobutyl-substituted building blocks.[4] The deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone is a critical transformation.

Experimental Protocol:

-

Protection of Hydroxymethyl Group: To a solution of 2-(hydroxymethyl)cyclobutanone (1 equivalent) in dichloromethane (CH2Cl2), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and an appropriate base (e.g., imidazole, 1.2 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purify the crude product by column chromatography to obtain the O-protected 2-(hydroxymethyl)cyclobutanone.

-

Deoxofluorination: To a solution of the protected cyclobutanone (1 equivalent) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2-1.5 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with CH2Cl2, wash the combined organic layers with brine, and dry over Na2SO4.

-

Purify the crude product by column chromatography to yield the desired 2,2-difluoro-O-protected cyclobutane derivative.

Protocol 2: Synthesis via Organolanthanum Reagents

This method provides access to gem-difluorocyclobutanols, which are versatile intermediates for a range of 1,1-disubstituted-3,3-difluorocyclobutanes.[1] The use of organolanthanum reagents is key to achieving the desired nucleophilic addition to 3,3-difluorocyclobutanone while avoiding undesired side reactions.[1]

Experimental Protocol:

-

Preparation of Organolanthanum Reagent: In a flame-dried flask under an inert atmosphere, prepare the organolanthanum reagent by reacting an organolithium or Grignard reagent with a lanthanum salt (e.g., LaCl3·2LiCl) in an appropriate solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).

-

Nucleophilic Addition: To the freshly prepared organolanthanum reagent, add a solution of 3,3-difluorocyclobutanone (1 equivalent) in THF dropwise at -78 °C.

-

Stir the reaction at this temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC or GC-MS).

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired gem-difluorocyclobutanol.

Application in Bioisosteric Replacement

The difluorocyclobutyl moiety can serve as a bioisosteric replacement for other chemical groups to fine-tune the properties of a lead compound.[5][6] This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the 3,3-difluorooxetane group has been explored as a versatile substituent for bioisosteric replacement.[2][7]

Table 2: Bioisosteric Relationships of the Difluorocyclobutyl Moiety

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Carbonyl (C=O) | gem-Difluoromethylene (CF2) | Increased metabolic stability, altered electronics. |

| tert-Butyl | Difluorocyclobutyl | Modulated lipophilicity, improved metabolic stability. |

| Phenyl Ring | Difluorocyclobutyl-substituted heterocycle | Improved solubility, altered vector for substitution. |

Case Study: Ivosidenib

Ivosidenib is an inhibitor of isocitrate dehydrogenase 1 (IDH1) approved for the treatment of acute myeloid leukemia. During its development, the incorporation of a gem-difluorocyclobutane motif was found to be critical for enhancing metabolic stability while preserving the compound's high potency.[1] This highlights the real-world impact of utilizing this fluorinated scaffold in drug design.

Conclusion

The incorporation of the difluorocyclobutyl moiety into bioactive molecules represents a powerful strategy for medicinal chemists to optimize the properties of drug candidates. The synthetic accessibility of difluorocyclobutyl building blocks, coupled with their unique ability to modulate physicochemical properties as a bioisostere, makes them an attractive component in modern drug discovery programs. The protocols and data presented in these application notes provide a valuable resource for researchers looking to explore the potential of this versatile fluorinated scaffold.

References

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. chem-space.com [chem-space.com]

- 7. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions with (3,3-Difluorocyclobutyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of (3,3-Difluorocyclobutyl)methanamine hydrochloride with carboxylic acids. This valuable building block is notable for the conformational rigidity imparted by the cyclobutyl ring and the potential for enhanced metabolic stability due to the gem-difluoro group. However, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, making amide bond formation challenging under standard conditions.[1][2]

This document outlines several common and advanced protocols, offering starting points for reaction optimization. The choice of coupling reagent, base, and solvent is critical for achieving high yields with this potentially challenging substrate.[1]

Challenges in Amide Coupling

The primary challenges associated with the amide coupling of this compound include:

-

Reduced Nucleophilicity: The gem-difluoro group significantly reduces the electron density on the nitrogen atom, lowering its nucleophilicity and making it less reactive towards the activated carboxylic acid.[1]

-

Steric Hindrance: The cyclobutyl group can present steric challenges, potentially slowing down the coupling reaction, especially with sterically demanding carboxylic acids.[1][3]

Standard coupling reagents such as HATU and EDC/HOBt may prove inefficient for this substrate, leading to low yields.[1] More potent coupling reagents or modified reaction conditions may be necessary to overcome these hurdles.[1][3]

Experimental Protocols

Three representative protocols are provided below, ranging from a standard approach to a method optimized for hindered substrates. Since this compound is a salt, the free amine must be liberated in situ using a non-nucleophilic base.

Protocol 1: General Procedure using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used coupling reagent known for its efficiency and suppression of side reactions.[2][4] While potentially less effective for this specific amine, it remains a valuable starting point.

Reaction Scheme: R-COOH + (3,3-Difluorocyclobutyl)methanamine·HCl --(HATU, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

-

Carboxylic acid

-

This compound

-

HATU

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1-1.2 equiv.).

-

Add DIPEA (3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.1 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[5][6]

Reaction Scheme: R-COOH + (3,3-Difluorocyclobutyl)methanamine·HCl --(EDC, HOBt, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

-

Carboxylic acid

-

This compound

-

EDC·HCl

-

HOBt

-

Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.

-

Add DIPEA (3.0 equiv.) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Advanced Procedure for Hindered Substrates using Acyl Fluoride Intermediate (with BTFFH)

For challenging couplings involving sterically hindered or electron-deficient amines, the in situ generation of a highly reactive acyl fluoride can be very effective.[1][3] BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is a reagent used for this purpose.[1]

Reaction Scheme: R-COOH --(BTFFH, Base)--> R-COF --((3,3-Difluorocyclobutyl)methanamine·HCl, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

-

Carboxylic acid

-

This compound

-

BTFFH

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Activation: To a solution of the carboxylic acid (1.3 equiv.) in anhydrous CH₂Cl₂, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.). Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

-

Coupling: Add this compound (1.0 equiv.) to the reaction mixture.

-

Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C) for 12-24 hours.[1] The optimal temperature should be determined empirically. Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the described protocols. Yields are indicative and highly dependent on the specific carboxylic acid substrate.

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: BTFFH (Acyl Fluoride) |

| Coupling Reagent | HATU | EDC·HCl / HOBt | BTFFH |

| Carboxylic Acid (equiv.) | 1.0 | 1.0 | 1.3 |

| Amine·HCl (equiv.) | 1.1 | 1.1 | 1.0 |

| Reagent (equiv.) | 1.1 - 1.2 | 1.2 (EDC), 1.2 (HOBt) | 1.5 |

| Base | DIPEA or TEA | DIPEA or NMM | DIPEA |

| Base (equiv.) | 3.0 | 3.0 | 4.5 |

| Solvent | DMF or DCM | DCM or DMF | CH₂Cl₂ |

| Temperature | Room Temperature | 0 °C to Room Temperature | Elevated (e.g., 80 °C)[1] |

| Time | 2 - 16 hours | 12 - 24 hours | 12 - 24 hours[1] |

| Reported Yield Range | Substrate dependent, potentially low | Substrate dependent, potentially low | Good to Excellent (71-91% for hindered substrates)[1] |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described amide coupling protocols.

Caption: Workflow for HATU-mediated amide coupling.

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Caption: Two-step workflow for amide coupling via an acyl fluoride intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 5. peptide.com [peptide.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Application Notes and Protocols for the Development of Novel Therapeutics Using a Difluorocyclobutane Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the difluorocyclobutane scaffold in modern drug discovery. This unique structural motif has gained significant attention as a valuable bioisostere, offering a strategic advantage in modulating the physicochemical and pharmacological properties of therapeutic candidates. The inclusion of the gem-difluorocyclobutane group can enhance metabolic stability, potency, and selectivity, making it an attractive component in the design of novel inhibitors for a range of biological targets.[1]

This document outlines the biological rationale, quantitative activity data, and detailed experimental protocols for the synthesis and evaluation of difluorocyclobutane-containing therapeutics. Particular focus is given to its application in the development of kinase inhibitors, specifically targeting the Janus kinase (JAK) family, and other key enzymes in disease pathogenesis.

Rationale for Employing the Difluorocyclobutane Scaffold

The difluorocyclobutane moiety serves as a versatile bioisosteric replacement for other chemical groups, conferring several advantageous properties to a drug candidate:

-

Metabolic Stability: The introduction of the gem-difluorinated cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[1]

-

Modulation of Physicochemical Properties: This scaffold can fine-tune lipophilicity, polarity, and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Conformational Constraint: The rigid four-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-

Improved Potency: The unique electronic properties of the C-F bonds can lead to favorable interactions within the target's binding site, thereby increasing inhibitory activity.[1]

Quantitative Data on Difluorocyclobutane-Containing Therapeutics

The following tables summarize the in vitro inhibitory activities of representative therapeutic agents that incorporate a cyclobutane or difluorocyclobutane scaffold. This data highlights the potential of this structural motif in achieving potent and selective inhibition of key therapeutic targets.

Table 1: In Vitro Inhibitory Activity of Cyclobutane-Containing Janus Kinase (JAK) Inhibitors

| Compound | Scaffold Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Ruxolitinib | Cyclobutane-containing | 3.3 | 2.8 | >400 | 19 | [2] |

| Baricitinib | Cyclobutane-containing | 5.9 | 5.7 | >400 | 53 | [3] |

| Tofacitinib | Azetidine-containing | 112 | 20 | 1 | - | [4] |

Table 2: Bioactive Molecules Incorporating a gem-Difluorocyclobutane Scaffold

| Compound Name | Therapeutic Target | Disease Indication | Key Advantage of Scaffold |

| Ivosidenib | Isocitrate Dehydrogenase 1 (IDH1) | Acute Myeloid Leukemia | Increased metabolic stability and potency[1] |

| IPN60090 | Glutaminase-1 (GLS-1) | Cancer | Enhanced metabolic stability while maintaining potency[1] |

| BMS-814580 | Melanin Concentrating Hormone Receptor 1 (MCHR1) | Obesity | Blockade of metabolic weak spot and maintenance of efficacy[1] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the therapeutic rationale and methodologies.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.

Caption: The JAK-STAT signaling pathway and the point of intervention for difluorocyclobutane-containing JAK inhibitors.

General Workflow for Synthesis and Evaluation of Novel Therapeutics

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutics incorporating a difluorocyclobutane scaffold.

Caption: A generalized workflow for the development of difluorocyclobutane-based therapeutics.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol

This protocol describes a general method for the synthesis of a key intermediate in the preparation of difluorocyclobutane-containing compounds, adapted from methodologies utilizing organolanthanum reagents to overcome the high sensitivity of difluorocyclobutanone to elimination.[1]

Materials:

-

3,3-Difluorocyclobutanone

-

Aryl bromide

-

n-Butyllithium (n-BuLi)

-

Lanthanum(III) chloride (LaCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, suspend LaCl₃ in anhydrous THF.

-

Cool the suspension to -78 °C and add n-BuLi dropwise. Stir the mixture for 2 hours at -78 °C.

-

In a separate flask, dissolve the aryl bromide in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise to perform a lithium-halogen exchange, generating the aryllithium reagent.

-

Transfer the freshly prepared aryllithium solution to the LaCl₃ suspension at -78 °C and stir for 30 minutes to form the organolanthanum reagent.

-

Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add the test compound dilutions. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

-

Add the JAK enzyme to each well, except for the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for the specific JAK isoform.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The difluorocyclobutane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with improved pharmacological properties. The data and protocols presented herein provide a foundation for researchers to explore the potential of this unique structural motif in their own drug discovery programs. The successful incorporation of the difluorocyclobutane moiety into clinical candidates targeting a variety of diseases underscores its broad applicability and potential to deliver the next generation of innovative medicines.

References

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9351943B2 - Anti-fibroblastic fluorochemical emulsion therapies - Google Patents [patents.google.com]

Application Notes and Protocols for Diversifying the (3,3-Difluorocyclobutyl)methanamine Core Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the chemical diversification of the (3,3-difluorocyclobutyl)methanamine core structure. This building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the gem-difluorocyclobutyl motif, which can influence compound lipophilicity, metabolic stability, and binding interactions. The following protocols for N-alkylation, N-arylation, and reductive amination offer versatile approaches to generate a library of novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation of (3,3-difluorocyclobutyl)methanamine with alkyl halides is a straightforward method for introducing a wide variety of alkyl substituents. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed. Careful control of reaction conditions is necessary to minimize over-alkylation.

Table 1: Representative Data for N-Alkylation of (3,3-Difluorocyclobutyl)methanamine

| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodomethane | K₂CO₃ | Acetonitrile | 60 | 12 | 85-95 |

| 2 | Ethyl bromide | DIPEA | DMF | 80 | 16 | 80-90 |

| 3 | Benzyl bromide | K₂CO₃ | Acetonitrile | 70 | 8 | 90-98 |

| 4 | Propargyl bromide | Cs₂CO₃ | DMF | 25 | 24 | 75-85 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

-

Reaction Setup: To a solution of (3,3-difluorocyclobutyl)methanamine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1-0.2 M), add the base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 1.5-2.0 eq.).

-

Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent.

-

If a liquid base and a high-boiling solvent like DMF were used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This method is known for its broad substrate scope and functional group tolerance.

Table 2: Representative Data for N-Arylation of (3,3-Difluorocyclobutyl)methanamine

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 65-75 |

| 4 | 4-Bromoanisole | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 90 | 24 | 80-90 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq.), (3,3-difluorocyclobutyl)methanamine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 2-10 mol%), and base (e.g., NaOtBu, 1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100-110 °C) for the indicated time, with stirring. Monitor the reaction by LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing with the same solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Reductive Amination

Reductive amination is a versatile two-step, one-pot reaction that allows for the N-alkylation of the primary amine with an aldehyde or ketone. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method is highly efficient for creating diverse libraries of compounds.

Table 3: Representative Data for Reductive Amination with (3,3-Difluorocyclobutyl)methanamine

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 90-98 |

| 2 | Acetone | NaBH₃CN | Methanol | 25 | 16 | 85-95 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | 25 | 14 | 88-96 |

| 4 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 18 | 80-90 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

-

Reaction Setup: To a stirred solution of (3,3-difluorocyclobutyl)methanamine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane, 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,3-Difluorocyclobutyl)methanamine hydrochloride. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: A common and effective laboratory-scale synthesis involves the reduction of 3,3-difluorocyclobutanecarbonitrile.[1] This method typically utilizes a borane reducing agent, followed by acidification with hydrochloric acid to form the desired hydrochloride salt.[1] An alternative route, more suited for larger-scale industrial production, starts from 3-oxocyclobutanecarboxylic acid and proceeds through fluorination, reaction with hydroxylamine, and a rearrangement reaction.[2] This latter method is advantageous as it avoids hazardous reagents and harsh reaction conditions.[2]

Q2: What are the most likely impurities to form during the synthesis from 3,3-difluorocyclobutanecarbonitrile?

A2: Based on the reaction mechanism, potential impurities could include unreacted starting material (3,3-difluorocyclobutanecarbonitrile), the intermediate free amine ((3,3-Difluorocyclobutyl)methanamine), and potential byproducts from the borane reduction. In analogous syntheses of similar compounds, over-alkylation leading to secondary amines can also be a concern, though this is less likely when starting from a nitrile.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods will help in tracking the consumption of the starting material and the formation of the product, as well as detecting any significant impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause 1: Incomplete Reduction of the Nitrile

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure the borane-THF solution is fresh and has not degraded. The molarity of commercially available solutions can decrease over time.

-

Optimize Reaction Time and Temperature: The documented procedure specifies refluxing for 20 hours.[1] If you observe a significant amount of starting material remaining, consider extending the reflux time.

-

Ensure Anhydrous Conditions: Moisture can quench the borane reagent. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Potential Cause 2: Product Loss During Workup and Isolation

-

Troubleshooting Steps:

-

Efficient Quenching: The quenching with methanol should be performed carefully and slowly in an ice water bath to avoid uncontrolled reactions that could lead to byproduct formation.[1]

-

Complete Acidification and Salt Formation: Ensure complete conversion of the free amine to the hydrochloride salt by using a sufficient amount of concentrated hydrochloric acid and allowing adequate time for the reaction (e.g., reflux for 2 hours as per the protocol).[1]

-

Proper Solvent for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial. The protocol suggests suspending the crude product in ether to precipitate the solid.[1] If precipitation is poor, consider using a different non-polar solvent in which the hydrochloride salt has low solubility.

-

Issue 2: Difficulty in Isolating a Pure Solid Product

Potential Cause 1: Incomplete Removal of Water

-

Troubleshooting Steps:

-

The protocol recommends azeotroping with ethanol twice to remove water after concentrating the acidified mixture.[1] This step is critical as residual water can make the product oily or difficult to crystallize. Ensure the azeotropic distillation is effective.

-

Potential Cause 2: Improper Crystallization/Precipitation Technique

-

Troubleshooting Steps:

-

Solvent Choice: As mentioned, ether is used for precipitation.[1] If the product remains oily, try triturating the crude material with the solvent to induce crystallization.

-

Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a seed crystal to the solution can initiate crystallization.

-

Experimental Protocols and Data

Synthesis of this compound from 3,3-Difluorocyclobutanecarbonitrile

This protocol is based on a reported synthesis with a 64% yield.[1]

Reaction Parameters

| Parameter | Value |

| Starting Material | 3,3-Difluorocyclobutanecarbonitrile (1.72 g, 14.70 mmol) |

| Reducing Agent | 1M Borane-THF solution (16.20 mL, 16.20 mmol) |

| Solvent | THF (5 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 20 hours |

| Acidification | Concentrated HCl (10 mL) in Methanol (10 mL) |

| Final Product | This compound (1.48 g) |

| Yield | 64% |

Step-by-Step Procedure:

-

Dissolve 3,3-difluorocyclobutanecarbonitrile in THF under a nitrogen atmosphere.

-

Slowly add the borane-THF solution dropwise over 5 minutes.

-

Heat the reaction mixture to reflux and maintain for 20 hours.

-

After completion, cool the mixture in an ice water bath.

-

Slowly add methanol to quench the reaction.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the crude product in a mixture of methanol and concentrated hydrochloric acid.

-

Heat to reflux for 2 hours for acidification.

-

Concentrate the mixture under reduced pressure.

-

Azeotrope the residue twice with ethanol to remove water.

-

Suspend the resulting material in ether to precipitate the product.

-

Filter the solid and dry to obtain this compound.[1]

Visual Guides

References

Technical Support Center: Purification of (3,3-Difluorocyclobutyl)methanamine Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3,3-Difluorocyclobutyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the reduction of 3,3-difluorocyclobutanecarbonitrile using a borane-tetrahydrofuran (THF) complex. The resulting amine-borane complex is then hydrolyzed and converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[1]

Q2: What are the potential byproducts in the synthesis of this compound from 3,3-difluorocyclobutanecarbonitrile?

A2: Potential byproducts can arise from several sources during the reaction and workup:

-

Unreacted Starting Material: Residual 3,3-difluorocyclobutanecarbonitrile.

-

Incomplete Reduction Intermediate: The corresponding imine may be present if the reduction is not driven to completion.

-

Amide Byproduct: Partial hydrolysis of the nitrile starting material or an intermediate during the workup phase can lead to the formation of (3,3-Difluorocyclobutyl)acetamide.

-

Secondary Amine: Although more common in catalytic hydrogenation, there is a possibility of the formation of bis((3,3-difluorocyclobutyl)methyl)amine.[2]

-

Amine-Borane Complex: The initial product of the borane reduction is a stable amine-borane complex. Incomplete acidic workup can leave this complex as a significant impurity.[1][3]

-

Boron Residues: Boric acid or its methyl esters can be present from the quenching of excess borane with methanol.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying the target compound and any organic impurities. Due to the polar nature of the amine hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column may be required for optimal separation.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The free amine may need to be derivatized to improve its volatility and chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: A standard method for purity determination by area percentage.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of the Final Product

-

Question: My final yield of this compound is significantly lower than expected. What are the possible causes and solutions?

-

Answer:

-

Incomplete Reaction: The reduction of the nitrile may not have gone to completion. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material. If the reaction has stalled, consider extending the reaction time or using a fresh, anhydrous borane-THF solution.

-

Losses During Workup: The product is a polar salt and may have significant solubility in aqueous and alcoholic solutions. Minimize the volume of aqueous and alcoholic solvents used during extraction and washing steps. When concentrating the product, be cautious of overheating, which can lead to degradation.

-

Inefficient Precipitation/Crystallization: The choice of anti-solvent is crucial for precipitating the hydrochloride salt. Diethyl ether is commonly used.[1] If precipitation is poor, consider using a different anti-solvent or a combination of solvents. Cooling the mixture can also improve the yield of the precipitate.

-

Issue 2: Presence of Impurities in the Final Product

-

Question: My final product is contaminated with byproducts. How can I remove them?

-

Answer: The purification strategy will depend on the nature of the impurity. Refer to the table below for common impurities and suggested purification methods.

| Impurity | Origin | Recommended Purification Method |

| 3,3-difluorocyclobutanecarbonitrile | Unreacted starting material | Recrystallization or trituration with a solvent system where the starting material is more soluble than the product (e.g., diethyl ether). |